molecular formula C10H11F2NO2S B2688837 N-(2,6-difluorobenzyl)cyclopropanesulfonamide CAS No. 1207043-33-1

N-(2,6-difluorobenzyl)cyclopropanesulfonamide

Cat. No.: B2688837
CAS No.: 1207043-33-1
M. Wt: 247.26
InChI Key: NZTWHZQPUGVLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorobenzyl)cyclopropanesulfonamide is an organic compound characterized by the presence of a cyclopropane ring attached to a sulfonamide group and a 2,6-difluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)cyclopropanesulfonamide typically involves the reaction of 2,6-difluorobenzyl bromide with cyclopropanesulfonamide. The preparation of 2,6-difluorobenzyl bromide can be achieved through the bromination of 2,6-difluorotoluene using hydrobromic acid and hydrogen peroxide under lighting conditions . The reaction is carried out in the presence of an organic or inorganic solvent, and the product is purified using silica gel column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The benzyl group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the benzyl group to form different functional groups.

Scientific Research Applications

N-(2,6-difluorobenzyl)cyclopropanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of sulfonamide derivatives.

    Industrial Applications: It may be used in the development of new materials or as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide compounds are known to inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access . The presence of the 2,6-difluorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-difluorobenzyl)cyclopropanesulfonamide is unique due to the specific positioning of the fluorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. The cyclopropane ring adds to its structural rigidity, potentially enhancing its stability and interaction with molecular targets.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2S/c11-9-2-1-3-10(12)8(9)6-13-16(14,15)7-4-5-7/h1-3,7,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTWHZQPUGVLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.